REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8](N)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+].NC(N)=O>O>[Cl:1][C:2]1[CH:9]=[C:8]([OH:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)N
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at between 49° and 61° C. for approximately thirty minutes
|
Type
|
FILTRATION
|
Details
|
The resulting insoluble impurity was filtered off
|
Type
|
ADDITION
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Details
|
An aqueous solution of 50% sulfuric acid (600 ml) was added while the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at a temperature between 74° and 81° C.
|
Type
|
STIRRING
|
Details
|
stirred until the evolution of nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The reaction product was separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.9 g | |
YIELD: PERCENTYIELD | 62.5% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |